molecular formula C9H7NO2S2 B181800 4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid CAS No. 209540-08-9

4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid

Cat. No. B181800
M. Wt: 225.3 g/mol
InChI Key: DSMGYNWKEJBPKW-UHFFFAOYSA-N
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Description

“4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid” is a chemical compound with the empirical formula C9H7NO2S2 and a molecular weight of 225.29 . It is also known by the synonym "2-(2-Thienyl)-4-methylthiazole-5-carboxylic acid" .


Molecular Structure Analysis

The molecular structure of “4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid” can be represented by the SMILES string Cc1nc(sc1C(O)=O)-c2cccs2 . This indicates that the compound contains a thiazole ring and a thiophene ring, both of which are substituted with a methyl group .


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 238-242 °C .

Scientific Research Applications

  • Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Application : The Suzuki–Miyaura coupling is a type of carbon–carbon bond forming reaction . This reaction is widely used due to its mild and functional group tolerant reaction conditions .
    • Method : The process involves the use of a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . The reagents have properties that have been tailored for application under specific Suzuki–Miyaura coupling conditions .
    • Results : The review analyses the seven main classes of boron reagent that have been developed . The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation .
  • Protodeboronation of Pinacol Boronic Esters

    • Field : Organic Chemistry
    • Application : Protodeboronation of pinacol boronic esters is a valuable transformation in organic synthesis . It allows for formal anti-Markovnikov alkene hydromethylation .
    • Method : The process involves catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . This is paired with a Matteson–CH2–homologation .
    • Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
  • Biological Potential of Indole Derivatives

    • Field : Biochemistry
    • Application : Indole derivatives possess various biological activities . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
    • Method : The methods of application vary depending on the specific biological activity of the indole derivative .
    • Results : The results also vary, but in general, indole derivatives have shown promise in a variety of clinical and biological applications .
  • Antioxidant Activity

    • Field : Biochemistry
    • Application : Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
    • Method : The methods of application vary depending on the specific antioxidant activity of the thiazole derivative .
    • Results : Thiazole derivatives have shown promise in a variety of clinical and biological applications due to their antioxidant properties .
  • Antimicrobial Activity

    • Field : Microbiology
    • Application : Thiazole derivatives have been found to have antimicrobial properties . They can inhibit the growth of or destroy microorganisms .
    • Method : The methods of application vary depending on the specific antimicrobial activity of the thiazole derivative .
    • Results : Thiazole derivatives have shown promise in a variety of clinical and biological applications due to their antimicrobial properties .
  • Antiviral Activity

    • Field : Virology
    • Application : Thiazole derivatives have been found to have antiviral properties . They can inhibit the replication of viruses .
    • Method : The methods of application vary depending on the specific antiviral activity of the thiazole derivative .
    • Results : Thiazole derivatives have shown promise in a variety of clinical and biological applications due to their antiviral properties .
  • Antihypertensive Activity

    • Field : Pharmacology
    • Application : Indole derivatives have been found to have antihypertensive properties . They can help lower blood pressure .
    • Method : The methods of application vary depending on the specific antihypertensive activity of the indole derivative .
    • Results : Indole derivatives have shown promise in a variety of clinical and biological applications due to their antihypertensive properties .
  • Anti-Inflammatory Activity

    • Field : Pharmacology
    • Application : Thiazole derivatives have been found to have anti-inflammatory properties . They can help reduce inflammation .
    • Method : The methods of application vary depending on the specific anti-inflammatory activity of the thiazole derivative .
    • Results : Thiazole derivatives have shown promise in a variety of clinical and biological applications due to their anti-inflammatory properties .
  • Antischizophrenia Activity

    • Field : Psychiatry
    • Application : Indole derivatives have been found to have antischizophrenia properties . They can help manage symptoms of schizophrenia .
    • Method : The methods of application vary depending on the specific antischizophrenia activity of the indole derivative .
    • Results : Indole derivatives have shown promise in a variety of clinical and biological applications due to their antischizophrenia properties .

Safety And Hazards

The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and to use personal protective equipment .

properties

IUPAC Name

4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S2/c1-5-7(9(11)12)14-8(10-5)6-3-2-4-13-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMGYNWKEJBPKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377128
Record name 4-Methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832413
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-Methyl-2-(2-thienyl)-1,3-thiazole-5-carboxylic acid

CAS RN

209540-08-9
Record name 4-Methyl-2-(thiophen-2-yl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-2-(2-THIENYL)THIAZOLE-5-CARBOXYLIC ACID
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